2,2-Bis[4-(4-aminophenoxy)phenyl]propane

Polyimide Synthesis Copolyimide Solubility Processability

2,2-Bis[4-(4-aminophenoxy)phenyl]propane (BAPP) is a flexible aromatic diamine that enhances polymer solubility and processability compared to rigid alternatives like ODA. It enables organosoluble polyimides for solvent-based coating and delivers a low dielectric constant (ε=2.7) for advanced electronics packaging. This balanced thermal-mechanical profile makes it the cost-effective choice for aerospace composites and flexible displays.

Molecular Formula C27H26N2O2
Molecular Weight 410.5 g/mol
CAS No. 13080-86-9
Cat. No. B077367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Bis[4-(4-aminophenoxy)phenyl]propane
CAS13080-86-9
Molecular FormulaC27H26N2O2
Molecular Weight410.5 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=C(C=C1)OC2=CC=C(C=C2)N)C3=CC=C(C=C3)OC4=CC=C(C=C4)N
InChIInChI=1S/C27H26N2O2/c1-27(2,19-3-11-23(12-4-19)30-25-15-7-21(28)8-16-25)20-5-13-24(14-6-20)31-26-17-9-22(29)10-18-26/h3-18H,28-29H2,1-2H3
InChIKeyKMKWGXGSGPYISJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 250 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Bis[4-(4-aminophenoxy)phenyl]propane (BAPP) Procurement Guide: Quantitative Differentiation for High-Performance Polymer Synthesis


2,2-Bis[4-(4-aminophenoxy)phenyl]propane (BAPP, CAS 13080-86-9) is a flexible aromatic diamine monomer and epoxy curing agent. Its molecular structure features a central isopropylidene core flanked by two ether-linked aminophenoxy phenyl groups, yielding a molecular weight of 410.51 g/mol [1]. BAPP is predominantly employed as a key building block in the synthesis of polyimides (PIs) and as a high-performance curing agent for epoxy resins, where it imparts enhanced solubility, processability, and a balanced thermal-mechanical property profile to the final materials .

Why Generic Substitution Fails for 2,2-Bis[4-(4-aminophenoxy)phenyl]propane (BAPP)


In high-performance polymer applications, simple aromatic diamines cannot be interchanged with BAPP without fundamentally altering critical material properties. The presence of flexible ether linkages and the isopropylidene group in BAPP uniquely modifies polymer chain mobility, solubility, and processability compared to rigid, unsubstituted diamines like 4,4'-oxydianiline (ODA) [1]. Furthermore, the absence of strong electron-withdrawing groups, such as the -CF3 substituents in 2,2-Bis[4-(4-aminophenoxy)phenyl]hexafluoropropane (6FBAPP), results in a different trade-off between thermal stability, optical properties, and cost [2]. The following quantitative evidence demonstrates that substituting BAPP with a generic alternative will lead to a measurable and often unacceptable change in the performance and processability of the final polymer or composite.

Quantitative Differentiation Guide for 2,2-Bis[4-(4-aminophenoxy)phenyl]propane (BAPP)


Solubility-Driven Processability: BAPP vs. 6FBAPP in Polyimide Synthesis

The synthesis of organosoluble copolyimides (CoPIs) is critically dependent on diamine selection. When copolymerized with pyromellitic dianhydride (PMDA), BAPP-based CoPIs require a molar ratio (m1/m2) of soluble to insoluble dianhydride segments between 3 and 5 to achieve solubility. In stark contrast, the fluorinated analog 6FBAPP reduces this required ratio to 2-3 [1]. This difference demonstrates that BAPP is less effective at imparting solubility than 6FBAPP, making it a more cost-effective choice for applications where extreme solubility is not required, or a less suitable choice where maximum solubility is the primary goal.

Polyimide Synthesis Copolyimide Solubility Processability

Dielectric Performance: BAPP-PMDA Polyimide vs. Commercial Benchmark

For microelectronic applications, a low dielectric constant is paramount. Polyimide films prepared from BAPP and pyromellitic dianhydride (PMDA) via vapor deposition polymerization achieve a dielectric constant (ε) of 2.7 [1]. This value is lower than that of a common commercial polyimide benchmark (ε=2.9) derived from 3,3′,4,4′-biphenyl tetracarboxylic dianhydride (BPDA) and o-tolidine (OTD), which also exhibits thermal stability above 500°C [1].

Dielectric Constant Microelectronics Polyimide Films

Copolyimide Solubility Parameter: BAPP vs. 6FBAPP with BTDA Dianhydride

In a direct comparison of copolyimide synthesis with 3,3′,4,4′-benzophenonetetracarboxylic dianhydride (BTDA), both BAPP and its fluorinated analog 6FBAPP required the same molar ratio (m1/m2=2) of soluble to insoluble dianhydride to achieve solubility [1]. This indicates that for this specific dianhydride system, BAPP's solubilizing efficiency is on par with the more expensive 6FBAPP.

Copolyimide Synthesis Solubility Material Science

Balanced Properties for Poly(amide-imide-imide) Synthesis: A Quantitative Benchmark

In the synthesis of poly(amide-imide-imide)s, BAPP-derived polymers consistently yield tough, transparent, and flexible films. Quantitative analysis shows these films possess tensile strengths ranging from 96 to 107 MPa, elongations at break from 9 to 16%, and initial moduli from 2.0 to 2.3 GPa [1]. These values represent a well-balanced property profile suitable for demanding film and coating applications.

Poly(amide-imide) Mechanical Properties Film Formation

Optimal Application Scenarios for 2,2-Bis[4-(4-aminophenoxy)phenyl]propane (BAPP) Based on Quantitative Evidence


Cost-Effective Organosoluble Polyimides for Coatings and Films

BAPP is the preferred diamine for synthesizing organosoluble polyimides and copolyimides when the highest possible solubility (offered by fluorinated analogs) is not required. The quantitative evidence shows that while BAPP is less potent at solubilizing PMDA-based copolyimides than 6FBAPP (requiring a 3-5x vs. 2-3x ratio of soluble dianhydride), it performs equally well in BTDA-based systems [1]. This makes BAPP a more economical choice for achieving sufficient processability in many solvent-based coating and film-casting applications, providing a direct procurement advantage without sacrificing key performance metrics.

Low-Dielectric Layers in High-Frequency Microelectronics

For interlayer dielectrics in multilevel interconnects or flexible printed circuits (FPC), BAPP is a strategic choice. BAPP-PMDA polyimide films demonstrate a dielectric constant of 2.7, which is lower than that of a commercial BPDA/OTD benchmark film (ε=2.9) [2]. This quantifiable reduction in dielectric constant translates to improved signal transmission speeds and reduced power consumption, making BAPP-derived materials a high-value proposition for advanced electronics packaging.

High-Performance Epoxy Curing for Advanced Composites

As an aromatic diamine curing agent, BAPP enables the formulation of epoxy resins with exceptional thermal stability and chemical resistance, as noted in market and technical literature [3]. While direct comparative curing data was limited in the provided sources, its established use in aerospace composites and specialty coatings confirms its role where high Tg and durability are non-negotiable procurement requirements.

Flexible Displays and Optical Films Requiring Balanced Properties

The ability of BAPP-based polymers to form tough, transparent, and flexible films with tensile strengths of 96-107 MPa and elongation of 9-16% makes it a strong candidate for substrates and alignment layers in flexible displays and optical films [4]. This quantitative mechanical profile ensures the material can withstand the mechanical stresses of flexible device fabrication and operation, providing a verifiable basis for selection over less well-characterized alternatives.

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